

In-Depth Technical Guide: Solubility of Amino-PEG3-C2-sulfonic acid

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Compound of Interest

Compound Name: Amino-PEG3-C2-sulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Amino-PEG3-C2-sulfonic acid**, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Core Concepts in Solubility

Amino-PEG3-C2-sulfonic acid possesses a unique chemical structure that dictates its solubility profile. The molecule incorporates a hydrophilic polyethylene glycol (PEG) spacer, a primary amine group, and a strongly acidic sulfonic acid group.^{[1][2]} This combination of functional groups generally imparts good aqueous solubility.^{[1][2][3][4][5]} The PEG chain and the sulfonic acid group are primarily responsible for its hydrophilicity, while the overall solubility is influenced by the solvent, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **Amino-PEG3-C2-sulfonic acid** and closely related analogs. This data is essential for preparing stock solutions and for designing experiments involving this linker.

Compound	Solvent	Solubility	Concentration (Molar)	Notes
Amino-PEG3-C2-sulfonic acid	DMSO	100 mg/mL[6][7]	388.65 mM[6][7]	Requires ultrasonication for dissolution. DMSO can negatively affect solubility.[6][7]
Amino-PEG3-C2-sulfonic acid HCl salt	Water	Soluble[3]	-	Specific quantitative data not available. The presence of the salt form generally enhances aqueous solubility.
Amino-PEG3-C2-sulfonic acid HCl salt	DMSO	Soluble[3]	-	-
Amino-PEG3-C2-sulfonic acid HCl salt	DMF	Soluble[3]	-	-
Amino-PEG3-C2-acid (analog)	DMF	3.33 mg/mL[8]	15.05 mM[8]	Requires ultrasonication, warming, and heating to 60°C for dissolution.[8]
Amino-PEG3-C2-Amine (analog)	Water	100 mg/mL[9] [10]	520.13 mM[9] [10]	Requires ultrasonication for dissolution.[9][10]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for **Amino-PEG3-C2-sulfonic acid** are not readily available in the public domain, a general methodology for determining the kinetic solubility of a small molecule can be adapted. The following protocol outlines a common approach using a plate-based assay with nephelometric or UV/Vis spectrophotometric detection.

Objective: To determine the kinetic solubility of **Amino-PEG3-C2-sulfonic acid** in a selected aqueous buffer (e.g., Phosphate Buffered Saline, PBS).

Materials:

- **Amino-PEG3-C2-sulfonic acid**
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate Buffered Saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent for spectrophotometric method)
- Automated liquid handler or multichannel pipettes
- Plate shaker
- Nephelometer or UV/Vis plate reader
- Centrifuge with a plate rotor

Procedure:

- Preparation of Stock Solution:
 - Prepare a high-concentration stock solution of **Amino-PEG3-C2-sulfonic acid** in DMSO (e.g., 100 mM). Ensure complete dissolution, using ultrasonication if necessary as indicated by supplier data sheets.[\[6\]](#)[\[7\]](#)
- Serial Dilution:

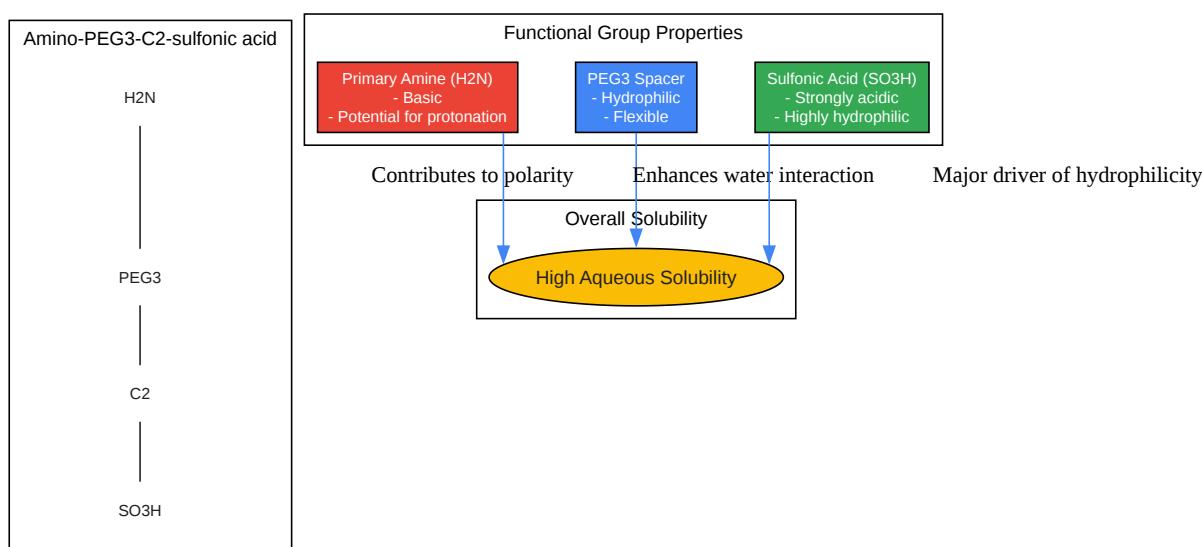
- Perform serial dilutions of the DMSO stock solution in the 96-well plate to create a range of concentrations for the standard curve.
- Solubility Assay:
 - Add the appropriate aqueous buffer (e.g., PBS) to the wells of a new 96-well plate.
 - Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
 - Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for equilibration.
- Detection and Quantification:
 - Nephelometry Method:
 - Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity (light scattering) indicates precipitation of the compound.
 - The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
 - UV/Vis Spectrophotometry Method (Direct UV Assay):
 - To separate any precipitated solid, centrifuge the plate at high speed.
 - Carefully transfer the supernatant to a new UV-transparent 96-well plate.
 - Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λ_{max}) for **Amino-PEG3-C2-sulfonic acid**.
 - The concentration of the dissolved compound is calculated based on a standard curve of the compound in the assay buffer (or a solvent in which it is freely soluble). The solubility is the concentration at which the absorbance plateaus.

Visualizations

Structure-Solubility Relationship

The following diagram illustrates the key structural features of **Amino-PEG3-C2-sulfonic acid** and their influence on its solubility.

Figure 1. Structural Contributions to Solubility



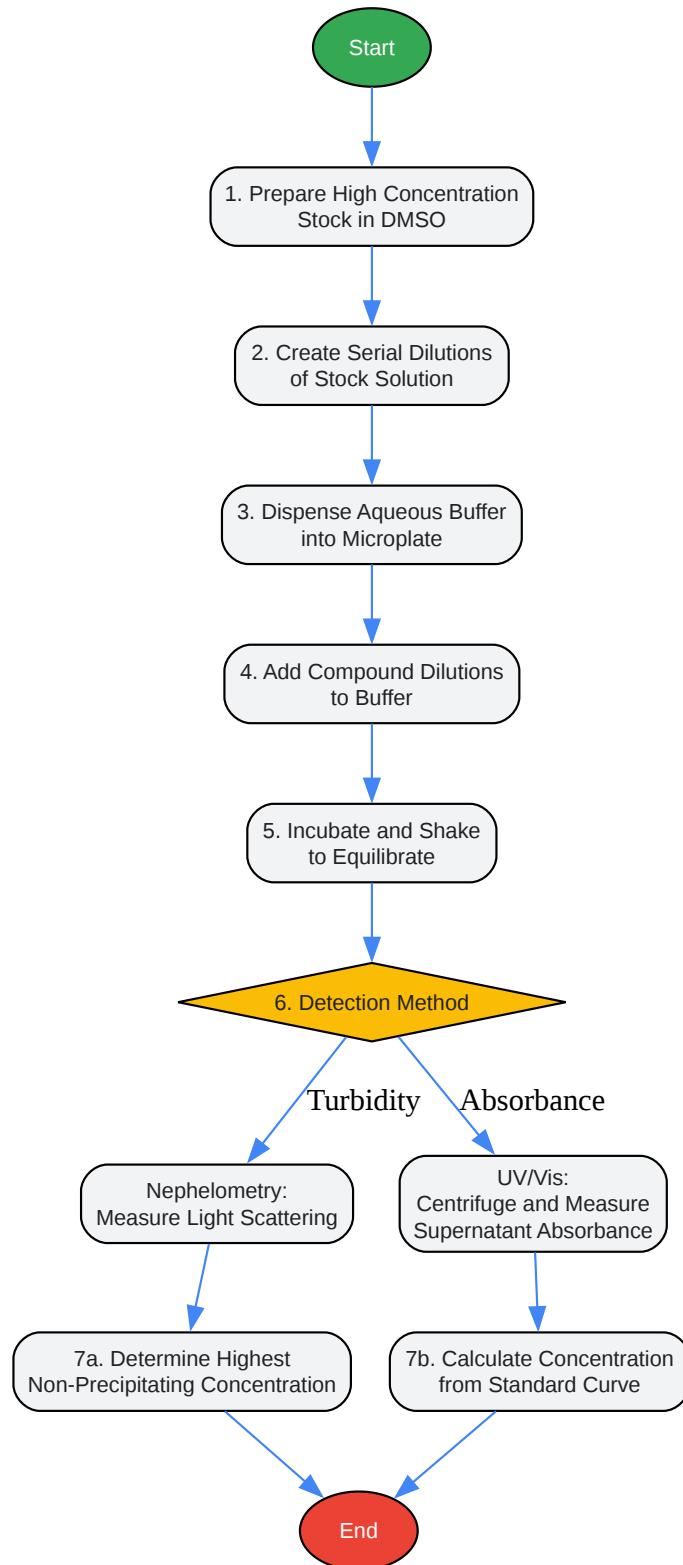
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Caption: Structural features influencing the solubility of **Amino-PEG3-C2-sulfonic acid**.

Experimental Workflow for Solubility Assessment

The diagram below outlines a typical workflow for determining the kinetic solubility of a small molecule like **Amino-PEG3-C2-sulfonic acid**.

Figure 2. Kinetic Solubility Assay Workflow

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Caption: A generalized workflow for determining kinetic solubility.

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